(3S)-3-amino-3-(3-fluorophenyl)propanamide

Catalog No.
S13811333
CAS No.
M.F
C9H11FN2O
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-amino-3-(3-fluorophenyl)propanamide

Product Name

(3S)-3-amino-3-(3-fluorophenyl)propanamide

IUPAC Name

(3S)-3-amino-3-(3-fluorophenyl)propanamide

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C9H11FN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1

InChI Key

BQXQHMGTDCVJQM-QMMMGPOBSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)N)N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CC(=O)N)N

(3S)-3-amino-3-(3-fluorophenyl)propanamide is an organic compound characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety. Its molecular formula is C9H10FN2OC_9H_{10}FN_2O with a molecular weight of approximately 182.19 g/mol. The compound's structure includes a chiral center at the carbon atom adjacent to the amino group, making it an important subject of study in stereochemistry and pharmacology due to its potential biological activity and therapeutic applications .

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield primary or secondary amines.
  • Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

The biological activity of (3S)-3-amino-3-(3-fluorophenyl)propanamide is primarily linked to its potential as a pharmaceutical agent. It may exhibit properties such as:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Neuroactive Properties: The presence of the amino and fluorophenyl groups suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.
  • Antitumor Activity: Some studies indicate that derivatives of this compound could inhibit tumor growth by interfering with cancer cell metabolism .

The synthesis of (3S)-3-amino-3-(3-fluorophenyl)propanamide typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate starting materials such as 3-fluorobenzaldehyde and an amine.
  • Formation of Intermediate: A nucleophilic addition reaction occurs between the amine and aldehyde to form an intermediate.
  • Reduction: The intermediate is reduced to yield the corresponding amine.
  • Amidation: An amidation reaction introduces the propanamide moiety, resulting in the formation of (3S)-3-amino-3-(3-fluorophenyl)propanamide.

This compound can also be converted into its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for further applications .

(3S)-3-amino-3-(3-fluorophenyl)propanamide has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis: The compound acts as an intermediate in creating more complex organic molecules.
  • Biological Studies: It can be utilized in research to explore its interactions with biological targets and assess its biological activity.
  • Industrial

Studies exploring the interactions of (3S)-3-amino-3-(3-fluorophenyl)propanamide focus on its binding affinity to various biological receptors and enzymes. The unique structural features, particularly the amino and fluorophenyl groups, are likely crucial for its binding characteristics. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (3S)-3-amino-3-(3-fluorophenyl)propanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(3S)-3-amino-3-(4-fluorophenyl)propanamideC9H11FN2OC_9H_{11}FN_2OContains a para-fluorophenyl group; potential variations in biological activity due to structural differences.
(2S)-2-amino-2-(4-fluorophenyl)acetic acidC9H10FNO2C_9H_{10}FNO_2Features a different backbone; relevant in studies related to amino acid metabolism.
(R)-(-)-1-(4-fluorophenyl)ethanolC8H9FC_8H_{9}FA simpler structure; used as a solvent and reagent in organic synthesis.

The uniqueness of (3S)-3-amino-3-(3-fluorophenyl)propanamide lies in its specific stereochemistry, which may impart distinct biological activities not observed in its analogs. This stereochemical configuration is crucial for its interaction with biological targets, potentially leading to varying therapeutic effects compared to similar compounds .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

182.08554114 g/mol

Monoisotopic Mass

182.08554114 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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